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Introduction

NLG802 is an investigational prodrug of indoximod, an inhibitor of the enzyme indoleamine 2,3-
dioxygenase (IDO1). The IDO1 pathway is a critical component of immune tolerance, and its
upregulation in the tumor microenvironment can lead to immune evasion by cancer cells. By
inhibiting IDO1, indoximod can restore anti-tumor immunity. However, the clinical development
of indoximod has been hampered by its suboptimal pharmacokinetic properties, particularly its
low oral bioavailability. NLG802 was designed to overcome this limitation by enhancing the
systemic exposure of indoximod, thereby potentially improving its therapeutic efficacy. This
technical guide provides a comprehensive overview of the in vitro and in vivo discovery of
NLG802, detailing the experimental methodologies and key data that led to its selection as a
clinical candidate.

Data Presentation
Table 1: In Vitro Stability of NLG802
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Condition

Half-life (t%)

Simulated Gastric Fluid (pH 1.2)

Stable

Simulated Intestinal Fluid (pH 6.8)

Stable

Rat Plasma

Rapidly metabolized to indoximod

Monkey Plasma

Rapidly metabolized to indoximod

Human Plasma

Rapidly metabolized to indoximod

Table 2: Pharmacokinetic Parameters of Indoximod after
Oral Administration of NLG802 vs. Indoximod in

Cynomolgus Monkeys

Indoximod (Molar

Parameter . NLG802 Fold Increase
Equivalent Dose)

Bioavailability 6-10% >50% >5-fold

Cmax (uM) Not specified Not specified 3.6 - 6.1-fold

AUC (uM-h) Not specified Not specified 2.9 - 5.2-fold

Table 3: In Vitro Inhibition of Cytochrome P450 (CYP)
Enzymes and Transporters by NLG802
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EnzymelTransporter IC50 (pM)
CYP3A4 (direct) 5

CYP3A4 (time-dependent) 7-fold shift
CYP2D6 19
CYP2C19 47
CYP1A2, 2B6, 2C8, 2C9 > 50
P-glycoprotein (P-gp) 27
OATP1B1, OATP1B3, OAT1, OAT3, OCT1, S50
OCT2

BCRP > 50

Experimental Protocols
In Vitro Stability Assays

Objective: To assess the stability of NLG802 in various physiological fluids to predict its
behavior upon oral administration.

Methodology:

o Simulated Gastric and Intestinal Fluids: NLG802 was incubated in simulated gastric fluid
(SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) at 37°C. Samples were taken at
various time points and analyzed by high-performance liquid chromatography (HPLC) to
determine the concentration of the parent compound.

e Plasma Stability: NLG802 was incubated in fresh plasma from rats, cynomolgus monkeys,
and humans at 37°C. At designated time points, an organic solvent was added to precipitate
plasma proteins. The supernatant was then analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS) to quantify the remaining NLG802 and the formation of the
active metabolite, indoximod.
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Pharmacokinetic Studies in Rats and Cynomolgus
Monkeys

Objective: To evaluate the pharmacokinetic profile of indoximod following oral administration of

NLG802 and to compare it with the administration of indoximod itself.

Methodology:

Animals: Male Sprague-Dawley rats and male and female cynomolgus monkeys were used
for these studies.

Dosing:

o Rats: NLG802 was administered via oral gavage.

o Monkeys: NLG802 and indoximod were administered orally. For bioavailability
determination, NLG802 was also administered intravenously.

Blood Sampling: Blood samples were collected at predetermined time points post-dosing into
tubes containing an anticoagulant. Plasma was separated by centrifugation and stored at
-80°C until analysis.

Bioanalysis: Plasma concentrations of NLG802 and indoximod were determined using a
validated LC-MS/MS method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key
pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to
reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

In Vivo Efficacy Study in a Melanoma Tumor Model

Objective: To assess the anti-tumor efficacy of NLG802 in a relevant animal model of

melanoma.

Methodology:

Animal Model: C57BL/6 mice were used. The B16F10 melanoma tumor model was
employed, which involves the transfer of tumor-specific pmel-1 T cells.[1] Pmel-1 T cells are
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specific for the gp100 antigen expressed by B16F10 melanoma cells.

o Tumor Implantation: B16F10 melanoma cells were implanted subcutaneously into the mice.
o Treatment: Once tumors were established, mice were treated with NLG802.

e Endpoints: Tumor growth was monitored regularly. At the end of the study, tumors were
excised and weighed. The study showed that NLG802 markedly enhanced the anti-tumor
responses of tumor-specific pmel-1 T cells.[1]

Mandatory Visualizations
IDO1 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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